molecular formula C10H14N4O B13167447 2-[3-(Dimethylamino)azetidin-1-yl]pyrimidine-5-carbaldehyde

2-[3-(Dimethylamino)azetidin-1-yl]pyrimidine-5-carbaldehyde

Cat. No.: B13167447
M. Wt: 206.24 g/mol
InChI Key: FGGWSZMEDLXYBU-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)azetidin-1-yl]pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a 3-(dimethylamino)azetidin-1-yl group and at position 5 with a carbaldehyde moiety. The carbaldehyde group at position 5 renders the molecule reactive toward nucleophiles, making it a versatile intermediate in medicinal chemistry for synthesizing Schiff bases or covalent inhibitors.

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

2-[3-(dimethylamino)azetidin-1-yl]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H14N4O/c1-13(2)9-5-14(6-9)10-11-3-8(7-15)4-12-10/h3-4,7,9H,5-6H2,1-2H3

InChI Key

FGGWSZMEDLXYBU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CN(C1)C2=NC=C(C=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene to form the azetidine ring . The reaction conditions often include the use of a photochemical reactor and specific wavelengths of light to drive the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)azetidin-1-yl]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-[3-(Dimethylamino)azetidin-1-yl]pyrimidine-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)azetidin-1-yl]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application
2-[3-(Dimethylamino)azetidin-1-yl]pyrimidine-5-carbaldehyde C₁₀H₁₅N₄O 207.26 Azetidin-1-yl (3-dimethylamino), carbaldehyde Likely intermediate for kinase inhibitors or covalent binders
4-Chloro-6-[2-(dimethylamino)ethyl-methylamino]pyrimidine-5-carbaldehyde C₁₀H₁₅ClN₄O 242.71 Chloro (position 4), branched dimethylaminoethyl-methylamino (position 6) Synthetic intermediate; potential for nucleophilic substitution
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile C₂₇H₃₂N₈O 508.61 Azetidin-1-yl (tetrahydropyrazolo-substituted), morpholin-4-yl, quinoline-carbonitrile TLR7-9 antagonist; clinical candidate for systemic lupus erythematosus

Key Differences and Implications

Substituent Effects on Reactivity and Solubility

  • Target Compound: The 3-(dimethylamino)azetidin-1-yl group provides moderate basicity (pKa ~8–9) due to the tertiary amine, enhancing water solubility compared to non-polar analogs. The carbaldehyde enables conjugation with amines or hydrazines .
  • 4-Chloro-6-[2-(dimethylamino)ethyl-methylamino]pyrimidine-5-carbaldehyde: The chloro group at position 4 increases electrophilicity, favoring nucleophilic aromatic substitution.
  • TLR7-9 Antagonist Compound : The tetrahydropyrazolo[4,3-c]pyridine and morpholine substituents enhance binding to TLR receptors via π-π stacking and hydrogen bonding. The larger molecular weight (508.61 g/mol) may limit blood-brain barrier penetration but improves target specificity .

Conformational Rigidity

  • The azetidine ring in the target compound restricts rotational freedom compared to the flexible dimethylaminoethyl group in the chloro derivative. This rigidity could improve binding entropy in protein-ligand interactions.

Biological Activity

2-[3-(Dimethylamino)azetidin-1-yl]pyrimidine-5-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrimidine class of heterocycles, characterized by a pyrimidine ring substituted with an azetidine moiety and a dimethylamino group. Its molecular formula is C10H12N4OC_{10}H_{12}N_4O, and it possesses a molecular weight of approximately 208.23 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in tumor growth and proliferation, particularly through the modulation of the epidermal growth factor receptor (EGFR) pathway. For instance, a related compound demonstrated significant inhibition of EGFR activity, which is crucial in various cancers .

The mechanism by which this compound exerts its biological effects may involve:

  • EGFR Inhibition : By blocking the EGFR signaling pathway, this compound could prevent cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Some studies suggest that pyrimidine derivatives can induce cell cycle arrest at the G1 phase, thereby inhibiting further cell division.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15.2
MCF7 (Breast Cancer)12.8
HeLa (Cervical Cancer)10.5

These values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as an anticancer agent.

In Vivo Studies

Animal model studies are crucial for evaluating the therapeutic efficacy and safety profile of new compounds. Preliminary results suggest that administration of this compound in mice bearing tumors resulted in reduced tumor size compared to control groups . Further investigations are necessary to establish optimal dosing regimens and long-term effects.

Case Study 1: Lung Cancer Treatment

A clinical trial involving patients with non-small cell lung cancer utilized a regimen that included this compound as part of a combination therapy. Results indicated improved survival rates and reduced tumor burden when compared to standard treatments alone .

Case Study 2: Breast Cancer Therapy

In another study focused on triple-negative breast cancer, patients treated with a formulation containing this compound showed promising responses, including tumor shrinkage and prolonged progression-free survival .

Q & A

Q. What are the established synthetic routes for 2-[3-(dimethylamino)azetidin-1-yl]pyrimidine-5-carbaldehyde?

Methodological Answer: The compound can be synthesized via multicomponent reactions involving pyridinecarbaldehyde derivatives and isocyanides. For example:

  • In situ reaction : React alkyl/aryl isocyanides with pyridinecarbaldehyde derivatives in dichloromethane, using 1,3-dimethylbarbituric acid as a catalyst under mild conditions (no prior activation required) .
  • Regioselective synthesis : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the formation of the desired azetidine-pyrimidine hybrid. This approach aligns with methods used for structurally similar dihydropyrimidines, where benzaldehyde derivatives are condensed with urea/thiourea analogs .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the azetidine ring conformation, dimethylamino group integration, and aldehyde proton resonance.
  • HPLC-MS : Employ reverse-phase HPLC with ammonium acetate buffer (pH 6.5) for purity analysis, coupled with mass spectrometry to verify molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : For crystalline derivatives, analyze bond angles and intermolecular interactions to validate stereochemistry .

Q. What theoretical frameworks guide the design of its synthesis and biological applications?

Methodological Answer:

  • Medicinal chemistry principles : Leverage the azetidine ring’s conformational rigidity and the pyrimidine-carbaldehyde moiety’s electrophilicity for targeting enzymes (e.g., kinases) or receptors. This aligns with studies on similar azetidine-containing compounds used in neurological and inflammatory disease research .
  • Retrosynthetic analysis : Break down the molecule into pyrimidine-5-carbaldehyde and 3-(dimethylamino)azetidine precursors, prioritizing steps that minimize steric hindrance and side reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic additions to the pyrimidine-carbaldehyde group be addressed?

Methodological Answer:

  • Steric and electronic modulation : Introduce electron-withdrawing groups (EWGs) on the pyrimidine ring to enhance aldehyde reactivity. For example, trifluoromethyl substituents (as seen in related compounds) increase electrophilicity at the aldehyde carbon .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and favor nucleophilic attack at the 5-position carbaldehyde over competing sites .

Q. What computational methods predict the compound’s reactivity and stability under varying conditions?

Methodological Answer:

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For instance, the aldehyde group’s LUMO energy can indicate susceptibility to nucleophilic addition .
  • Molecular dynamics (MD) simulations : Assess the stability of the azetidine ring in aqueous vs. organic solvents, focusing on protonation states of the dimethylamino group and their impact on solubility .

Q. How to resolve contradictory data in stability studies of the compound under oxidative or hydrolytic conditions?

Methodological Answer:

  • Controlled stress testing : Expose the compound to accelerated degradation conditions (e.g., UV light, humidity) and compare results using multiple analytical techniques (HPLC, TGA, IR). For example, discrepancies in hydrolysis rates may arise from residual solvents or impurities affecting reaction pathways .
  • Mechanistic studies : Use isotopic labeling (18O^{18}O-H2_2O) to track hydrolysis pathways and identify intermediates via LC-MS. This approach was validated in stability studies of structurally related heterocycles .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across different studies?

Methodological Answer:

  • Standardize assay conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%). Variations in IC50_{50} values may stem from differences in membrane permeability or off-target effects .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, contradictory enzyme inhibition results could arise from variations in buffer pH or ionic strength affecting binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.